molecular formula C14H12N2O3S B2723681 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2379977-81-6

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2723681
CAS RN: 2379977-81-6
M. Wt: 288.32
InChI Key: VBMOZJDIKCYQFW-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide involves the inhibition of the target enzymes and receptors. For example, it has been found to inhibit PKC by binding to its catalytic domain and preventing its activation. Similarly, it inhibits PDE by binding to its active site and blocking the hydrolysis of cyclic nucleotides. HDAC inhibition is achieved by binding to the zinc ion in the catalytic site of HDACs and blocking the deacetylation of histones. The inhibition of these enzymes and receptors results in the modulation of various cellular processes, leading to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. In addition, it has been found to have anti-inflammatory and anti-angiogenic effects. These effects have been observed in various in vitro and in vivo studies and have been attributed to the inhibition of the target enzymes and receptors.

Advantages and Limitations for Lab Experiments

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of this compound is its specificity for the target enzymes and receptors. It has been found to inhibit multiple enzymes and receptors, which can lead to off-target effects.

Future Directions

There are several future directions for the research on N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide. One of the directions is the development of more specific inhibitors that target a single enzyme or receptor. This can help reduce off-target effects and improve the therapeutic efficacy of the compound. Another direction is the evaluation of the compound in clinical trials for the treatment of various diseases. Several preclinical studies have shown promising results, and clinical trials can help determine the safety and efficacy of the compound in humans. Finally, the use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with 4-[(bromomethyl)phenyl]furan-3-ylmethyl sulfide in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several enzymes and receptors, including but not limited to, protein kinase C (PKC), phosphodiesterase (PDE), and histone deacetylases (HDACs). These enzymes and receptors are involved in various cellular processes, and their dysregulation has been linked to the development of several diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-13(6-16-19-9)14(17)15-5-12-4-11(8-20-12)10-2-3-18-7-10/h2-4,6-8H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMOZJDIKCYQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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